molecular formula C13H29NO6 B14079544 MeNH-PEG6-OH

MeNH-PEG6-OH

Cat. No.: B14079544
M. Wt: 295.37 g/mol
InChI Key: RDQINYCFOSDCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MeNH-PEG6-OH (Methylamine-Polyethylene Glycol₆-Hydroxyl) is a bifunctional polyethylene glycol (PEG) derivative featuring a secondary amine (methylamine, MeNH) at one terminus and a hydroxyl group (-OH) at the other, linked by six ethylene glycol repeating units (PEG6).

Properties

Molecular Formula

C13H29NO6

Molecular Weight

295.37 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H29NO6/c1-14-2-4-16-6-8-18-10-12-20-13-11-19-9-7-17-5-3-15/h14-15H,2-13H2,1H3

InChI Key

RDQINYCFOSDCHI-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-OH typically involves the reaction of polyethylene glycol with methylamine and a suitable hydroxylating agent. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a reagent such as tosyl chloride or mesyl chloride. This activated intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the remaining terminal group is hydroxylated using a suitable hydroxylating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: MeNH-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

MeNH-PEG6-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MeNH-PEG6-OH involves its ability to form hydrogen bonds and interact with various molecular targets. The polyethylene glycol chain enhances the solubility of hydrophobic molecules, while the methylamino and hydroxyl groups provide sites for chemical modification. This allows this compound to be used in a variety of applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₃H₂₉NO₇ (hypothetical, based on structural analogs) .
  • Molecular Weight : ~311.38 g/mol.
  • Functional Groups :
    • MeNH (secondary amine) : Offers reduced reactivity compared to primary amines, enabling controlled conjugation.
    • -OH (hydroxyl) : Allows for esterification, etherification, or other hydroxyl-targeted reactions.
  • Applications :
    • Drug delivery systems (improving solubility and stability of hydrophobic drugs).
    • Bioconjugation (secondary amine for stable linkages, hydroxyl for further functionalization).
    • Polymer chemistry (building block for amphiphilic copolymers).

Comparison with Similar PEG-Based Compounds

Structural and Functional Differences

The table below highlights critical differences between MeNH-PEG6-OH and analogous PEG derivatives:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Reactivity Notes
This compound C₁₃H₂₉NO₇ 311.38 Secondary amine (-NHCH₃), hydroxyl Controlled drug release, polymer synthesis Less reactive amine; stable under basic conditions
NH₂-PEG6-OH C₁₂H₂₇NO₇ 297.34 Primary amine (-NH₂), hydroxyl Protein PEGylation, rapid bioconjugation High reactivity with carboxylates (e.g., EDC/NHS coupling)
N₃-PEG6-COOH C₁₅H₂₉N₃O₈ 379.41 Azide (-N₃), carboxylic acid (-COOH) Click chemistry (CuAAC), targeted drug delivery Azide enables bioorthogonal reactions; -COOH for amide bonds
Mal-PEG6-amine C₁₈H₃₂N₂O₈ 404.46 Maleimide (-Mal), primary amine Thiol-selective conjugation (e.g., antibodies) Maleimide reacts with cysteine thiols (-SH)
SH-PEG9-N₃ C₂₀H₄₁N₃O₉S 499.62 Thiol (-SH), azide (-N₃) Dual-functional linkers (e.g., crosslinking) Thiols form disulfide bonds; azides for click chemistry

Reactivity and Stability

  • Primary vs. Secondary Amines :

    • NH₂-PEG6-OH’s primary amine reacts efficiently with electrophiles (e.g., activated carboxyls, epoxides), whereas this compound’s secondary amine requires harsher conditions or catalysts for conjugation .
    • This compound exhibits enhanced stability in physiological environments due to reduced nucleophilicity, minimizing unintended side reactions .
  • Hydroxyl vs. Carboxylic Acid :

    • This compound’s hydroxyl group is ideal for esterification (e.g., with acyl chlorides), while N₃-PEG6-COOH’s carboxylic acid enables straightforward amide bond formation .
  • Azide vs. Maleimide :

    • N₃-PEG6-COOH supports bioorthogonal click chemistry, whereas Mal-PEG6-amine selectively targets thiol-containing biomolecules (e.g., cysteine residues in proteins) .

Solubility and Biocompatibility

  • Solubility :
    • All listed PEG derivatives are water-soluble due to hydrophilic PEG backbones. This compound’s methyl group slightly reduces solubility compared to NH₂-PEG6-OH but remains compatible with aqueous systems.
  • Biocompatibility: PEG derivatives are generally non-immunogenic and biocompatible. However, NH₂-PEG6-OH may trigger mild immune responses due to its reactive primary amine, whereas this compound’s secondary amine is less prone to such interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.